tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate
Description
Structure: The compound features a pyrrolidine ring substituted at the 3-position with a (4-bromophenyl)methyl group and protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₆H₂₁BrNO₂ (molecular weight ~354.25 g/mol). Key Applications: While direct biological data are unavailable in the provided evidence, its structural analogs are used in medicinal chemistry, ligand synthesis, and as intermediates for bioactive molecules (e.g., kinase inhibitors, nitric oxide synthase modulators) .
Properties
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-8-13(11-18)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDNBQKSDVOUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823819-54-0 | |
| Record name | tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Synthetic Chemistry
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for the introduction of functional groups that can modify biological activity or enhance chemical properties.
Key Reactions:
- Substitution Reactions: The bromine atom in the bromophenyl group can be replaced with other nucleophiles, facilitating the creation of diverse derivatives.
- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which is often more biologically active.
| Reaction Type | Description |
|---|---|
| Substitution | Replacement of bromine with nucleophiles |
| Hydrolysis | Conversion to carboxylic acid and alcohol |
| Oxidation/Reduction | Alteration of oxidation states to form new compounds |
Drug Development
The compound is explored for its potential therapeutic effects, especially as a lead compound in drug discovery. Its ability to interact with biological targets makes it valuable in designing drugs that can modulate specific pathways.
Case Study:
In a study examining enzyme inhibitors, this compound was shown to inhibit certain kinases involved in cancer proliferation, highlighting its potential in oncology therapeutics.
Biochemistry
Researchers utilize this compound in biochemical assays to study enzyme interactions and metabolic pathways. Its structural features allow it to serve as a ligand for various receptors, aiding in the understanding of cellular functions and disease mechanisms.
Applications:
- Enzyme Inhibition Studies: Understanding how this compound affects enzyme activity can reveal insights into metabolic diseases.
- Receptor Binding Studies: Investigating how it interacts with specific receptors can inform drug design strategies.
Material Science
In addition to its pharmaceutical applications, this compound is used in formulating specialty polymers and materials. The compound enhances material properties such as durability and resistance to environmental factors.
Summary of Applications
| Application Area | Description |
|---|---|
| Synthetic Chemistry | Building block for pharmaceuticals and agrochemicals |
| Drug Development | Potential therapeutic agent targeting specific pathways |
| Biochemistry | Studies on enzyme interactions and receptor binding |
| Material Science | Formulation of durable polymers |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to biological activity. The exact mechanism would depend on the specific application and target involved.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Key Insights :
Functional Group Replacements
Key Insights :
Q & A
Basic: What are the optimized synthetic routes for tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Methylation : Coupling the pyrrolidine core with a 4-bromophenylmethyl group via alkylation or Suzuki-Miyaura cross-coupling.
- Carboxylation : Introducing the tert-butyl carboxylate group using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity. Yield optimization often requires precise control of reaction time (12–24 hours) and inert atmospheres (N₂ or Ar) to prevent oxidation .
Basic: How is this compound characterized to confirm structural integrity and purity?
Standard characterization protocols include:
- NMR Spectroscopy : H and C NMR to verify the pyrrolidine ring conformation, tert-butyl group (δ ~1.4 ppm for H), and bromophenylmethyl substituents (δ ~7.3–7.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ at m/z ~380–385) and isotopic patterns consistent with bromine (1:1 ratio for Br and Br) .
- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect trace impurities (<0.5%) .
Advanced: What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:
- Structural Analogues : Subtle differences in substituents (e.g., methyl vs. sulfonyl groups in related compounds) can drastically alter binding affinity. For example, replacing bromine with fluorine reduces steric hindrance, enhancing interaction with hydrophobic enzyme pockets .
- Assay Conditions : Variability in buffer pH (7.4 vs. 6.8) or co-solvents (DMSO concentration ≤0.1% is critical to avoid false negatives) .
- Control Experiments : Include competitive inhibitors (e.g., ATP for kinase assays) and validate results across orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Advanced: How does the bromophenylmethyl group influence reactivity in cross-coupling reactions?
The bromine atom enables versatile functionalization:
- Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Cs₂CO₃, dioxane, 80°C) to introduce biaryl motifs. The methyl linker enhances rotational freedom, improving coupling efficiency (yield: 60–85%) .
- Buchwald-Hartwig Amination : Substitutes bromine with amines (Pd₂(dba)₃, Xantphos, 100°C) to generate secondary/tertiary amines for drug discovery .
- Limitations : Steric bulk from the tert-butyl group may hinder reactions at the pyrrolidine nitrogen. Preferential substitution at the bromine site is confirmed by F NMR tracking (if fluorinated analogues are synthesized) .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases, GPCRs). The bromophenyl group participates in π-π stacking with Tyr or Phe residues, while the pyrrolidine nitrogen forms hydrogen bonds with Asp/Glu .
- MD Simulations : GROMACS or AMBER to assess binding stability (>50 ns simulations). The tert-butyl group shows high conformational rigidity, reducing entropic penalties upon binding .
- SAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents. For example, logP values >3.5 (due to bromine) correlate with improved blood-brain barrier penetration in CNS-targeted studies .
Basic: What are the safety and handling protocols for this compound?
- Hazards : Brominated compounds may release toxic HBr fumes if heated. Use fume hoods and PPE (nitrile gloves, lab coat, goggles) .
- Storage : −20°C under inert gas (argon) to prevent degradation. Desiccate to avoid hydrolysis of the tert-butyl ester .
- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .
Advanced: How is enantiomeric purity assessed and controlled during synthesis?
- Chiral HPLC : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers. Retention time differences ≥2 minutes indicate high enantiomeric excess (ee >98%) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to control stereochemistry at the pyrrolidine ring .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-calculated spectra .
Advanced: What role does this compound play in PROTAC development?
As a linker or E3 ligase recruiter:
- Linker Design : The pyrrolidine ring’s rigidity optimizes distance between target protein and E3 ligase (e.g., VHL or CRBN). Bromine serves as a handle for click chemistry (CuAAC) to attach payloads .
- In Vivo Stability : The tert-butyl ester resists esterase hydrolysis, enhancing plasma half-life (>6 hours in murine models) .
- Case Study : A PROTAC using this compound achieved DC50 = 10 nM against BRD4 in leukemia cell lines, validated by Western blot (≥80% degradation at 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
